



# Application Notes: Radioligand Binding Assays for 4-HO-DPT Receptor Profiling

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Compound of Interest		
Compound Name:	4-HO-Dphp	
Cat. No.:	B1342840	Get Quote

#### Introduction

4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT), also known as deprocin, is a synthetic psychedelic tryptamine.[1] Like other classic psychedelics such as psilocin (4-HO-DMT), its pharmacological effects are primarily mediated through interactions with serotonin (5-hydroxytryptamine, 5-HT) receptors.[1][2] Understanding the precise binding affinity of 4-HO-DPT at various receptor subtypes is crucial for elucidating its mechanism of action, predicting its physiological effects, and assessing its therapeutic potential. Radioligand binding assays are the gold standard for quantifying these interactions, providing essential data on receptor affinity (K<sub>i</sub>), density (B<sub>max</sub>), and selectivity.[3][4]

These application notes provide a comprehensive overview and detailed protocols for characterizing the receptor binding profile of 4-HO-DPT using competitive radioligand binding assays, with a primary focus on the serotonin receptor family.

Principle of Competitive Radioligand Binding Assays

Competitive binding assays measure the affinity of an unlabeled test compound (the "competitor," e.g., 4-HO-DPT) for a specific receptor. This is achieved by measuring the competitor's ability to displace a radioactively labeled ligand ("radioligand") that has a known high affinity for the target receptor. The assay is performed by incubating a fixed concentration of the radioligand and receptor-containing membranes with varying concentrations of the unlabeled test compound. As the concentration of the test compound increases, it displaces more of the radioligand from the receptor, thereby reducing the measured radioactivity.



The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the  $IC_{50}$  (Inhibitory Concentration 50%). The  $IC_{50}$  value is then used to calculate the equilibrium dissociation constant ( $K_i$ ), which represents the affinity of the test compound for the receptor. A lower  $K_i$  value signifies a higher binding affinity.

### **Receptor Targets for 4-HO-DPT**

The primary targets for psychedelic tryptamines are the serotonin receptors, particularly the 5-HT<sub>2</sub> subfamily.

- 5-HT<sub>2</sub>A Receptor: This receptor is the principal target responsible for the psychedelic effects of classic hallucinogens. 4-HO-DPT acts as a high-efficacy partial agonist to full agonist at this receptor.
- 5-HT<sub>2</sub>C Receptor: This receptor is also a target for many psychedelics and can modulate dopaminergic and serotonergic activity. 4-HO-DPT displays significantly lower potency at the 5-HT<sub>2</sub>C receptor compared to the 5-HT<sub>2</sub>A receptor.
- 5-HT<sub>2</sub>B Receptor: Activation of this receptor has been associated with cardiac valvulopathy, making it an important target for safety profiling. 4-HO-DPT is a potent agonist at this receptor.
- Other 5-HT Receptors (e.g., 5-HT<sub>1</sub>A, 5-HT<sub>6</sub>, 5-HT<sub>7</sub>): Many tryptamines exhibit affinity for other serotonin receptors, which may contribute to the nuances of their pharmacological effects.

Beyond the serotonergic system, broader screening panels may include adrenergic, dopaminergic, and histamine receptors to assess selectivity and potential off-target effects.

## **Quantitative Data Summary: Receptor Binding Profile of 4-HO-DPT**

The following table summarizes the known receptor binding and functional activity data for 4-HO-DPT. Direct K<sub>i</sub> values for 4-HO-DPT are not extensively published; therefore, data is often presented in comparison to other well-characterized tryptamines like psilocin (4-HO-DMT).

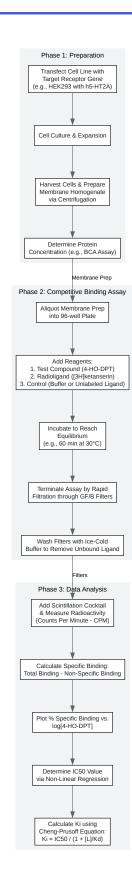


Receptor	Ligand	Binding Affinity (K <sub>i</sub> , nM)	Functional Activity (EC50, nM)	Efficacy (E <sub>max</sub> )	Notes
5-HT₂A	4-HO-DPT	-	~63	~100%	Potency and efficacy are comparable to psilocin (4-HO-DMT).
5-HT₂B	4-HO-DPT	-	~17	94%	Potency is similar to psilocin, but efficacy is significantly higher.
5-HT₂C	4-HO-DPT	-	~700	100%	Potency is approximatel y 10-fold lower than that of psilocin.
SERT	4-HO-DPT	>10,000	-	-	Interacted with the serotonin transporter, similar to psilocin and DMT.

• Data is compiled from multiple sources and experimental conditions may vary. EC<sub>50</sub> (half maximal effective concentration) values from functional assays are provided where K<sub>i</sub> values from binding assays are not available in the cited literature.

## **Visualizations**

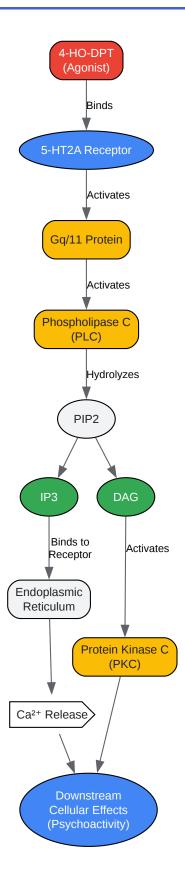




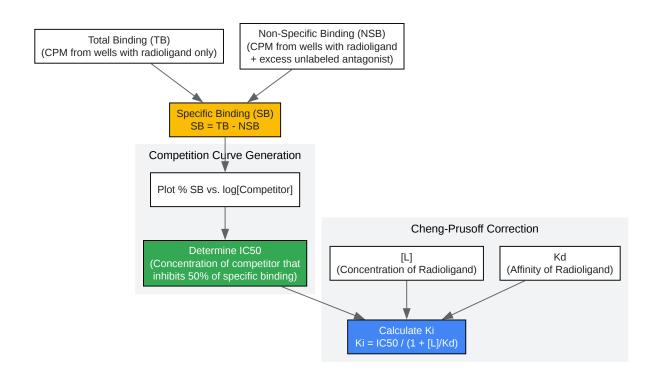
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Caption: Experimental workflow for a competitive radioligand binding assay.









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